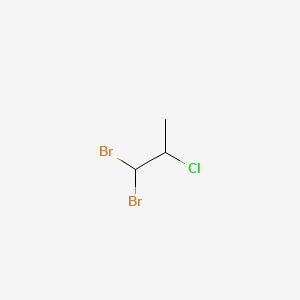
1,1-Dibromo-2-chloropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-2-chloropropane is an organic compound with the molecular formula C3H5Br2Cl. It is a dense, colorless liquid that is not found naturally in the environment but is synthesized for various industrial and research purposes. This compound is known for its applications in organic synthesis and as an intermediate in the production of other chemicals.
Preparation Methods
1,1-Dibromo-2-chloropropane can be synthesized through several methods. One common synthetic route involves the bromination of 2-chloropropane. The reaction typically requires the presence of a catalyst such as iron powder and is carried out at elevated temperatures. The process involves the addition of bromine to 2-chloropropane, resulting in the formation of this compound .
Industrial production methods often involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1-Dibromo-2-chloropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2-chloropropanol.
Reduction: Reduction reactions can convert this compound to 2-chloropropane by removing the bromine atoms.
Oxidation: Oxidation reactions can lead to the formation of more oxidized products, although specific conditions and reagents are required for such transformations.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dibromo-2-chloropropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2-chloropropane involves its interaction with biological molecules. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to mutations and other cellular effects. The compound’s reactivity is primarily due to the presence of the bromine and chlorine atoms, which can undergo nucleophilic substitution reactions .
Comparison with Similar Compounds
1,1-Dibromo-2-chloropropane can be compared with other halogenated propanes, such as:
1,2-Dibromo-3-chloropropane: This compound is also a halogenated propane but differs in the position of the halogen atoms.
1,2-Dibromoethane: Another related compound, used historically as an anti-knock agent in leaded fuels.
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.
Properties
CAS No. |
55162-35-1 |
|---|---|
Molecular Formula |
C3H5Br2Cl |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
1,1-dibromo-2-chloropropane |
InChI |
InChI=1S/C3H5Br2Cl/c1-2(6)3(4)5/h2-3H,1H3 |
InChI Key |
SDNGBLYQMOYWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















